molecular formula C10H17NO B147254 Morpholine, 4-(1-cyclohexen-1-yl)- CAS No. 670-80-4

Morpholine, 4-(1-cyclohexen-1-yl)-

Cat. No. B147254
CAS RN: 670-80-4
M. Wt: 167.25 g/mol
InChI Key: IIQFBBQJYPGOHJ-UHFFFAOYSA-N
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Patent
US04257949

Procedure details

A mixture of morpholine (697 ml.), cyclohexanone (820 ml.) and hexane (800 ml.) is heated to reflux under nitrogen with a Dean-Stark trap for 18 hours. The aqueous phase (206 ml.) is collected in the distillate trap. The mixture is distilled under vacuum increasing the vacuum to 29 inches and 90°-100° to give the title compound as an oily residue.
Quantity
697 mL
Type
reactant
Reaction Step One
Quantity
820 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>CCCCCC>[CH2:10]1[CH2:9][CH:8]=[C:7]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
697 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
820 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
800 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen with a Dean-Stark trap for 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
The aqueous phase (206 ml.) is collected in the distillate trap
DISTILLATION
Type
DISTILLATION
Details
The mixture is distilled under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
increasing the vacuum to 29 inches and 90°-100°

Outcomes

Product
Name
Type
product
Smiles
C1CCC(=CC1)N2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.